1,3-Dihydroxyacetone dimer
Overview
Description
Synthesis Analysis
The synthesis of DHA dimer involves the transformation of DHA under specific conditions that promote dimerization. One method for synthesizing DHA phosphate starts from the DHA dimer, illustrating the compound's role as a versatile intermediate in synthetic chemistry (Charmantray et al., 2004).
Molecular Structure Analysis
DHA dimer exhibits a complex molecular structure characterized by its dimeric forms. Studies have shown that DHA can crystallize in different forms, with the dimeric structure being one of the prevalent forms. These dimers can exist with centrosymmetric structures, indicating a high degree of molecular symmetry and stability (Kobayashi et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving DHA dimer are significant for the synthesis of various organic compounds. The dimer serves as a reactive intermediate in organocatalytic aldol reactions, facilitating the construction of complex carbohydrate structures, mimicking the functionality of aldolase enzymes (Suri et al., 2006).
Physical Properties Analysis
The physical properties of DHA dimer, such as its crystalline forms and stability, have been extensively studied. The dimer's ability to crystallize in multiple forms highlights its versatile physical characteristics, impacting its reactivity and applications in various fields (Kobayashi et al., 1976).
Chemical Properties Analysis
The chemical properties of DHA dimer, including its reactivity and interaction with other compounds, are essential for its application in synthetic chemistry. The compound's dimeric form allows for unique chemical reactions, serving as a critical intermediate in the synthesis of complex molecules (Suri et al., 2006).
Scientific Research Applications
High Energy Dense Oxidizers : The 1,3-dihydroxyacetone dimer and its derivatives show potential as high energy dense oxidizers due to their high oxygen content, making them useful in applications requiring high oxygen release rates (Hermann, Klapötke, Krumm, & Stierstorfer, 2017).
Cosmetics, Medicines, and Food Products : Metabolic and genetic engineering can enhance 1,3-dihydroxyacetone production in microbial cells, benefiting industries like cosmetics, pharmaceuticals, and food (Sun, Hu, Zheng, & Shen, 2010).
Chiral Synthesis : The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one, a derivative of 1,3-dihydroxyacetone, aids in asymmetric mono- or bis-alkylations and auxiliary cleavage to produce diastereomerically pure products (Enders, Voith, & Ince, 2002).
Formation of Ketosylamines and Volatile Compounds : Dihydroxyacetone reacts with primary amines to form dimeric ketosylamines, useful in generating volatile compounds like diacetyl and allomaltol (Heyns, Sage, & Paulsen, 1966).
Electrochemiluminescence Detection : 1,3-dihydroxyacetone can be detected by electrochemiluminescence, offering a sensitive method for identifying common cosmetic and food additives (Sun, Gao, Qi, Song, Hui, Liu, & Xu, 2018).
High-Throughput Screening for Cosmetic Industry : A method for high-throughput screening of 1,3-Dihydroxyacetone-producing bacteria has been developed, aiding in efficient strain isolation for cosmetic industry applications (Hu & Zheng, 2009).
Stereochemistry in Solution : The structure of dihydroxyacetone in solution, particularly its dimeric forms, plays a critical role in understanding its chemical behavior (Davis, 1973).
Chemical Synthesis and Applications : Various studies have explored the chemical synthesis and applications of 1,3-dihydroxyacetone dimer and its derivatives in producing valuable chemical compounds and structures (Poursharifi et al., 2019); (Kliś & Erhardt, 2000); (Garson, Quintana, & Lasslo, 1969).
Molecular Dynamics and Interaction Studies : The study of dihydroxyacetone aerosols reveals interesting dynamics and intermolecular interactions, providing insights into the behavior of such compounds in various phases (Signorell & Luckhaus, 2002).
Polycarbonates and Biomedical Applications : Poly(carbonate-acetal)s based on stabilized forms of dihydroxyacetone dimer exhibit high thermal stability and unique properties, making them promising for biomedical applications (Zelikin & Putnam, 2005).
Safety And Hazards
1,3-Dihydroxyacetone dimer causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQUNHIAUQQPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)(CO)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314347 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1,3-Dihydroxyacetone dimer | |
CAS RN |
26776-70-5, 62147-49-3 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 26776-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroxyacetone (dimer) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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